Cas no 97-51-8 (5-Nitrosalicylaldehyde)

5-Nitrosalicylaldehyde structure
5-Nitrosalicylaldehyde structure
商品名:5-Nitrosalicylaldehyde
CAS番号:97-51-8
MF:C7H5NO4
メガワット:167.118901968002
MDL:MFCD00007337
CID:34903
PubChem ID:66808

5-Nitrosalicylaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-5-nitrobenzaldehyde
    • 5-NITROSALICALDEHYDE
    • AKOS 90780
    • BENZALDEHYDE, 2-HYDROXY-5-NITRO-
    • TIMTEC-BB SBB003885
    • 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)
    • 2-hydroxy-5-nitro-benzaldehyd
    • 5-nitro-salicylaldehyd
    • -Nitro-2-hydroxybenzaldehyde
    • Salicylaldehyde, 5-nitro-
    • 5-Nitrosalicylaldehdye
    • 5-Nitrosalicyaldehyde
    • 2-NITROSALICYLALDEHYDE
    • 5-NITROSOSALICYLALDEHYDE
    • 5-NITROSALICLALDEHYDE
    • Hydroxy-5-nitrobenzaldehyde,
    • 5-Nitrosalicylaldehyde
    • 5-Nitrosalicylaldehy
    • 5NSA
    • 2-HYDROXY 5-NITROBENZALDEHYDE
    • 2-Hydroxy-5-nitrobenzaldehyde (ACI)
    • Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)
    • 2-Formyl-4-nitrophenol
    • 2-Hydroxy-5-nitrobenzaldehye
    • 5-Nitro-2-hydroxybenzaldehyde
    • 5-Nitrosalicylaladhyde
    • 6-Hydroxy-3-nitrobenzaldehyde
    • NSC 881
    • NSC 97387
    • 2-Hydroxy-5-nitrobenzaldehyde,98%
    • UNII-ZJ6GGT3K66
    • 2-Hydroxy-5-nitro-benzaldehyde
    • SY004427
    • NSC881
    • MFCD00007337
    • N0255
    • CS-M1907
    • ZJ6GGT3K66
    • BBL000323
    • AKOS000108208
    • AH-034/32841024
    • PS-6254
    • AC-3345
    • EN300-18390
    • DB-004004
    • DTXSID6059154
    • SCHEMBL79298
    • F11283
    • CHEMBL3660344
    • US8614253, .3-39
    • 2-Hydroxy-5-nitrobenzaldehyde, 98%
    • NSC-881
    • EINECS 202-587-0
    • NS00040518
    • GEO-01539
    • F2191-0160
    • NSC-97387
    • BDBM111008
    • Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)
    • Z57160172
    • STK346021
    • Oprea1_813586
    • DTXCID0049024
    • PD129677
    • Q-200288
    • 97-51-8
    • AI3-52608
    • 5-nitro-2-hydroxy-benzaldehyde
    • 5-nitro salicylaldehyde
    • MDL: MFCD00007337
    • インチ: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
    • InChIKey: IHFRMUGEILMHNU-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(O)=CC=C([N+](=O)[O-])C=1
    • BRN: 512565

計算された属性

  • せいみつぶんしりょう: 167.021858g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 167.021858g/mol
  • 単一同位体質量: 167.021858g/mol
  • 水素結合トポロジー分子極性表面積: 83.1Ų
  • 重原子数: 12
  • 複雑さ: 188
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 4
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.5216 (rough estimate)
  • ゆうかいてん: 125-128 °C (lit.)
  • ふってん: 295.67°C (rough estimate)
  • フラッシュポイント: 137.3°C
  • 屈折率: 1.6280 (estimate)
  • すいようせい: Soluble in water (partly).
  • PSA: 83.12000
  • LogP: 1.63610
  • かんど: Air & Light Sensitive
  • ようかいせい: 使用できません

5-Nitrosalicylaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/38
  • セキュリティの説明: S26-S36-S37/39
  • RTECS番号:CU6675000
  • 危険物標識: Xi Xn
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
  • リスク用語:R22; R36/37/38
  • TSCA:Yes

5-Nitrosalicylaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N109087-10g
5-Nitrosalicylaldehyde
97-51-8 97%
10g
¥49.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N145A-100g
5-Nitrosalicylaldehyde
97-51-8 98%
100g
¥465.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047538-100g
5-Nitrosalicylaldehyde
97-51-8 98%
100g
¥193.00 2024-04-23
TRC
N520950-5g
5-Nitrosalicylaldehyde
97-51-8
5g
$ 127.00 2023-09-06
Enamine
EN300-18390-10.0g
2-hydroxy-5-nitrobenzaldehyde
97-51-8 95%
10g
$32.0 2023-04-26
Ambeed
A151323-100g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
100g
$52.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047538-25g
5-Nitrosalicylaldehyde
97-51-8 98%
25g
¥46.00 2024-04-23
Oakwood
013603-10g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
10g
$17.00 2024-07-19
Oakwood
013603-100g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
100g
$82.00 2024-07-19
Alichem
A014000394-250mg
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 97%
250mg
$480.00 2023-08-31

5-Nitrosalicylaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  15 h, 85 °C; 85 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 5, rt
リファレンス
Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors
Shi, Ailong; Wang, Defa; Wang, He; Wu, Yue; Tian, Haiqiu; et al, RSC Advances, 2016, 6(115), 114879-114888

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  6 h, rt
リファレンス
Design, synthesis, biological evaluation of substituted benzofurans as DNA gyrase B inhibitors of Mycobacterium tuberculosis
Renuka, Janupally; Reddy, Kummetha Indrasena; Srihari, Konduri; Jeankumar, Variam Ullas; Shravan, Morla; et al, Bioorganic & Medicinal Chemistry, 2014, 22(17), 4924-4934

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
リファレンス
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ;  8 min, rt
リファレンス
Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions
Hajipour, A. R.; Bagheri, H. R.; Ruoho, A. E., Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Zirconium oxynitrate Solvents: Acetone ;  2 h, 50 °C
リファレンス
Highly efficient nitration of phenolic compounds by zirconyl nitrate
Selvam, J. Jon Paul; Suresh, V.; Rajesh, K.; Reddy, S. Ravinder; Venkateswarlu, Y., Tetrahedron Letters, 2006, 47(15), 2507-2509

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ,  Alumina ,  Magnesium nitrate hexahydrate ;  > 1 min
1.2 40 min, rt
リファレンス
Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate
Hosseini-Sarvari, Mona; Tavakolian, Mina, Journal of Chemical Research, 2008, (12), 722-724

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.5 h, reflux
リファレンス
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; Zolfigol, M. A.; Khaleghi, M.; Mohammadpour-Baltork, I., Synthetic Communications, 2003, 33(11), 1839-1844

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Zinc nitrate Solvents: Water ,  Polyethylene glycol ;  3 - 4 min
リファレンス
Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions
Rajanna, K. C.; Chary, V. Sudhakar; Kumar, M. Satish; Krishnaiah, G.; Srinivas, P.; et al, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Nitric acid ;  rt
リファレンス
Highly Sensitive Fluorescence Molecular Switch for the Ratio Monitoring of Trace Change of Mitochondrial Membrane Potential
Wang, Caixia; Wang, Ge; Li, Xiang; Wang, Kui; Fan, Jing; et al, Analytical Chemistry (Washington, 2017, 89(21), 11514-11519

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol
リファレンス
Fischer's base as a protecting group: protection and deprotection of 2-hydroxybenzaldehydes
Cho, Young Jin; Lee, Seung Hwan; Bae, Jong Woo; Pyun, Hyung-Jung; Yoon, Cheol Min, Tetrahedron Letters, 2000, 41(20), 3915-3917

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ;  30 min, rt → 80 °C; 4 h, rt
リファレンス
Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) ,  Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) ,  Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ;  42 min, 1 atm, rt
リファレンス
Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen
Kazemnejadi, Milad; Shakeri, Alireza; Mohammadi, Mohammad; Tabefam, Marzieh, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Nitric acid
リファレンス
Preparation of 5-nitrosalicylaldehyde ethanolamine Schiff base
Liu, Cuiying; Guo, Xiuying, Huaxue Shiji, 1994, 16(6),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ;  40 min, rt
リファレンス
Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst
Mahmoudi, Boshra; Rostami, Amin; Kazemnejadi, Milad; Hamah-Ameen, Baram Ahmed, Green Chemistry, 2020, 22(19), 6600-6613

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol
リファレンス
Method for preparation of hydroxy compounds and catalyst for its preparation
, Japan, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  rt → 78 °C; 2 h, 78 °C
リファレンス
Method for synthesizing mesalazine
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  3 h, -5 °C
リファレンス
Synthesis of 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzothiopyran-2,2'-[2H]indole]
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  1.5 h, reflux
リファレンス
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Indian Journal of Chemistry, 2005, (2005), 577-580

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ;  5 s, reflux
リファレンス
Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions
Hajipour, A. R.; Zahmatkesh, S.; Ruoho, A. E., Journal of the Iranian Chemical Society, 2008, ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ;  8 min, rt
リファレンス
Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

5-Nitrosalicylaldehyde Raw materials

5-Nitrosalicylaldehyde Preparation Products

5-Nitrosalicylaldehyde 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:97-51-8)5-Nitrosalicylaldehyde
A11234
清らかである:99%
はかる:1kg
価格 ($):296.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-51-8)-nitrosalicylaldehyde
2306993
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ